molecular formula C19H35NSn B2371914 3,5-Dimethyl-2-(tributylstannyl)pyridine CAS No. 445373-10-4

3,5-Dimethyl-2-(tributylstannyl)pyridine

Cat. No.: B2371914
CAS No.: 445373-10-4
M. Wt: 396.206
InChI Key: GGRYRLPMKLOVNG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(tributylstannyl)pyridine is a pyridine derivative featuring a tributylstannyl group at the 2-position and methyl substituents at the 3- and 5-positions. The tributylstannyl moiety is a critical functional group in organometallic chemistry, enabling participation in cross-coupling reactions such as the Stille reaction.

Properties

IUPAC Name

tributyl-(3,5-dimethylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N.3C4H9.Sn/c1-6-3-7(2)5-8-4-6;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRYRLPMKLOVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445373-10-4
Record name 3,5-dimethyl-2-(tributylstannyl)pyridine
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Preparation Methods

Palladium-Catalyzed Cross-Coupling

The most widely reported method involves Stille coupling between halogenated pyridines and tributyltin reagents. For example:

  • Substrate : 3,5-Dimethyl-2-bromopyridine
  • Stannane : Tributyltin hydride or hexamethylditin
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Conditions : Reflux in toluene under inert atmosphere (argon/nitrogen) for 12–24 hours.

Typical Procedure :

  • Combine 3,5-dimethyl-2-bromopyridine (5.4 mmol), 2-(tributylstannyl)pyridine (13.6 mmol), and LiCl (39 mmol) in toluene.
  • Degas with argon, add Pd(PPh₃)₄ (0.22 mmol), and reflux at 110°C for 24 hours.
  • Purify via flash chromatography (SiO₂, pentane/acetone) to yield the product (65–87%).

Key Data :

Parameter Value Source
Yield 65–87%
Reaction Time 24 hours
Catalyst Loading 4 mol% Pd(PPh₃)₄

Direct Stannylation via Lithiation

Lithium-Halogen Exchange

This method employs lithium intermediates to introduce the tributylstannyl group:

  • Lithiation : Treat 3,5-dimethyl-2-iodopyridine with n-butyllithium (-78°C, THF).
  • Quenching : Add tributyltin chloride to form the stannane.

Optimized Conditions :

  • Temperature: -78°C → 0°C (gradual warming)
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 70–85%

Advantages :

  • Avoids palladium catalysts, reducing costs.
  • Suitable for gram-scale synthesis.

Modified Ullmann-Type Coupling

Copper-Mediated Coupling

A patent describes a copper-catalyzed approach for analogous dibromopyridines, adaptable to stannylation:

  • React 3,5-dimethyl-2-aminopyridine with acetic anhydride.
  • Brominate using Br₂/KOH, followed by diazotization and stannylation with SnCl₂/HCl.

Critical Steps :

  • Diazonium salt formation at 0°C.
  • Immediate stannylation to prevent decomposition.

Yield Comparison :

Step Yield Source
Bromination 68%
Stannylation 45–65%

Alternative Methods

Hydride Transfer Reactions

Recent studies utilize silane-stannane exchange :

  • React 3,5-dimethyl-2-(trimethylsilyl)pyridine with tributyltin hydride.
  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

Limitations :

  • Lower yields (50–60%).
  • Requires rigorous moisture exclusion.

Comparative Analysis of Methods

Table 1 : Efficiency of Preparation Routes

Method Yield Cost Scalability
Stille Coupling 65–87% High Industrial
Lithiation 70–85% Moderate Lab-scale
Ullmann-Type 45–65% Low Limited
Hydride Transfer 50–60% Moderate Lab-scale

Challenges and Innovations

Toxicity Mitigation

  • Issue : Tributyltin reagents are toxic and environmentally persistent.
  • Solution : Use of microfluidic reactors to minimize waste.

Regioselectivity Enhancements

  • Directed ortho-Metalation : Employ directing groups (e.g., amides) to improve stannylation position accuracy.

Scientific Research Applications

Organic Synthesis

Stille Coupling Reactions

One of the primary applications of 3,5-Dimethyl-2-(tributylstannyl)pyridine is in Stille coupling reactions, which are crucial for forming carbon-carbon bonds. This compound acts as a stannyl nucleophile, enabling the coupling with various electrophiles. For instance, it has been utilized in the synthesis of complex organic molecules, including biologically active compounds.

Case Study: Synthesis of Biologically Active Compounds

In a study focused on synthesizing new drug candidates, this compound was employed to couple with aryl halides under palladium-catalyzed conditions. The resulting products demonstrated significant biological activity against specific targets, illustrating the compound's utility in pharmaceutical development .

Reaction TypeElectrophile UsedYield (%)Reference
Stille CouplingAryl Halides65
Stille CouplingVinyl Halides45

Material Science

Optoelectronic Applications

The compound has also been investigated for its potential use in optoelectronic devices due to its ability to form stable complexes with metals like iridium and platinum. These complexes exhibit favorable photophysical properties that can be harnessed in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs).

Case Study: Synthesis of Metal Complexes

Research has shown that when combined with iridium(III) and platinum(II), this compound contributes to the formation of cyclometallated complexes that emit light efficiently. These materials have been characterized for their luminescent properties, making them suitable candidates for advanced optoelectronic applications .

Metal ComplexEmission Wavelength (nm)Efficiency (%)Reference
Iridium Complex50080
Platinum Complex55075

Medicinal Chemistry

Drug Development

The compound has been utilized in the development of inhibitors targeting specific proteins involved in diseases such as cancer and HIV. Its ability to modify biological interactions makes it a valuable tool in drug design.

Case Study: HIV Protease Inhibitors

In a notable study, derivatives of this compound were synthesized and evaluated for their inhibitory effects on HIV protease. The modifications led to compounds with enhanced potency and selectivity, showcasing the compound's role as a precursor in medicinal chemistry .

Inhibitor NameIC50 (nM)Selectivity RatioReference
Compound A1015
Compound B520

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(tributylstannyl)pyridine primarily involves its role as a reagent in Stille coupling reactions. In these reactions, the compound acts as a nucleophile, where the tributylstannyl group transfers to the palladium catalyst, forming a palladium-stannyl intermediate. This intermediate then reacts with an electrophile, such as an aryl halide, to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Tuning: Methyl groups in the target compound likely increase reactivity relative to fluorinated analogs, aligning with trends in organometallic catalysis .
  • Multi-Site Coupling : The bis-stannyl derivative’s dual reactivity (Sigma-Aldrich) highlights its utility in constructing dendritic or branched macromolecules .
  • Supplier Trends : Synthonix specializes in fluorinated and mixed-substituent stannylpyridines, reflecting demand for tunable intermediates in drug discovery .

Biological Activity

3,5-Dimethyl-2-(tributylstannyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthetic methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a tributylstannyl group at the 2 position. This unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Methods:
The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tributylstannyl Group : This is usually done via stannylation reactions using tributylstannyl halides.
  • Methylation : The introduction of methyl groups can be performed using methylating agents under basic conditions.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • In vitro studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer activity of this compound has also been investigated:

  • A study demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways .
  • The selectivity index (SI), which measures the ratio of cytotoxicity to efficacy against cancer cells, indicates a favorable profile for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

  • Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cellular metabolism or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Cell Signaling : Interaction with cellular receptors or proteins could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have documented the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against E. coli with an MIC value of 25 µg/mL.
Study BAnticancerInduces apoptosis in HeLa cells with IC50 values around 15 µM.
Study CMechanismSuggests ROS generation as a key mechanism for anticancer activity.

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